molecular formula C11H15ClN4O2 B1400090 4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde CAS No. 1427460-95-4

4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde

Cat. No.: B1400090
CAS No.: 1427460-95-4
M. Wt: 270.71 g/mol
InChI Key: QKWYIMOWVJEEKB-UHFFFAOYSA-N
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Description

“4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 1427460-95-4 . It has a molecular weight of 270.72 . The IUPAC name for this compound is 4-chloro-6-[4-(2-hydroxyethyl)-1-piperazinyl]-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN4O2/c12-10-9(7-18)11(14-8-13-10)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

FLT-3 Tyrosine Kinase Inhibition

A study by Gaul et al. (2007) found that a similar compound, 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, serves as a potent FLT3 tyrosine kinase inhibitor. This has implications for antiproliferative activity against FLT3 ITD-mutated human leukemic cell lines, suggesting potential applications in leukemia treatment (Gaul et al., 2007).

Reactivity with Glycine Esters

Zinchenko et al. (2018) investigated the interaction of a structurally similar compound, 4,6-dichloropyrimidine-5-carbaldehyde, with methyl- and tert-butylglycinate. This study highlighted the synthesis of derivatives like pyrrolo[2,3-d]pyrimidine, suggesting potential pathways for synthesizing biologically active compounds (Zinchenko et al., 2018).

Antimicrobial Applications

Research by Abu-Melha (2014) synthesized derivatives of a comparable compound, 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine, which were then converted into pyrimido[4,5-d]pyrimidines. These products were evaluated as antimicrobial agents, indicating the compound's potential in developing new antimicrobial treatments (Abu-Melha, 2014).

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) involved synthesizing novel compounds derived from visnaginone and khellinone, which are structurally related to 4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde. These compounds demonstrated potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Synthesis of Novel Heterocyclic Compounds

Tumkevicius and Kaminskas (2003) researched the synthesis of ethyl esters of 4-dialkylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic acids, starting with a related compound, 4-dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes. This study highlights the compound's role in synthesizing various heterocyclic compounds, which could have diverse scientific applications (Tumkevicius & Kaminskas, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary statements include P261;P271;P280, suggesting measures to prevent exposure and contact .

Mechanism of Action

Biochemical Pathways

Given the structural similarity to other pyrimidine derivatives, it might be involved in pathways related to nucleotide synthesis or other cellular processes . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Properties

IUPAC Name

4-chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c12-10-9(7-18)11(14-8-13-10)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWYIMOWVJEEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C(=NC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144511
Record name 5-Pyrimidinecarboxaldehyde, 4-chloro-6-[4-(2-hydroxyethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-95-4
Record name 5-Pyrimidinecarboxaldehyde, 4-chloro-6-[4-(2-hydroxyethyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxaldehyde, 4-chloro-6-[4-(2-hydroxyethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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